molecular formula C13H17N3O B2933463 1-methyl-2-(pyrrolidin-2-ylmethoxy)-1H-1,3-benzodiazole CAS No. 1498227-05-6

1-methyl-2-(pyrrolidin-2-ylmethoxy)-1H-1,3-benzodiazole

Cat. No.: B2933463
CAS No.: 1498227-05-6
M. Wt: 231.299
InChI Key: JEZIHUWFEXMGQF-UHFFFAOYSA-N
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Description

1-Methyl-2-(pyrrolidin-2-ylmethoxy)-1H-1,3-benzodiazole is a benzimidazole derivative characterized by a methyl group at the 1-position and a pyrrolidin-2-ylmethoxy substituent at the 2-position. This structure combines the heterocyclic benzimidazole core with a pyrrolidine moiety linked via an ether bridge, which may enhance solubility and modulate biological interactions.

Properties

IUPAC Name

1-methyl-2-(pyrrolidin-2-ylmethoxy)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-16-12-7-3-2-6-11(12)15-13(16)17-9-10-5-4-8-14-10/h2-3,6-7,10,14H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZIHUWFEXMGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1OCC3CCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-(pyrrolidin-2-ylmethoxy)-1H-1,3-benzodiazole typically involves the reaction of 1-methyl-1H-benzodiazole with pyrrolidine-2-carboxylic acid or its derivatives. The reaction is often carried out under reflux conditions in the presence of a suitable solvent such as toluene or ethanol. Catalysts like palladium on carbon (Pd/C) or Raney nickel can be used to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow system can be set up using a stainless steel column packed with a suitable catalyst, and the reactants can be passed through the column under controlled conditions to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(pyrrolidin-2-ylmethoxy)-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Halogenated benzodiazole derivatives, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-methyl-2-(pyrrolidin-2-ylmethoxy)-1H-1,3-benzodiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-2-(pyrrolidin-2-ylmethoxy)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The benzimidazole scaffold allows for diverse substitutions, significantly altering physicochemical and biological properties. Below is a comparison of key analogues:

Compound Name Substituent at Position 2 Molecular Weight Key Structural Features Source
1-Methyl-2-(pyrrolidin-2-ylmethoxy)-1H-1,3-benzodiazole Pyrrolidin-2-ylmethoxy ~274.3* Ether-linked pyrrolidine; potential H-bonding Target Compound
1-Methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole (CAS 526183-20-0) Piperidin-2-yl 215.3 Direct piperidine substitution; larger ring
1-Methyl-2-(methylthio)-1H-1,3-benzodiazole (CAS 4344-61-0) Methylthio 180.2 Thioether group; increased lipophilicity
2-(1H-1,3-Benzodiazol-2-yl)phenol (1b) Phenolic hydroxyl 211.2 Polar hydroxyl group; antioxidant activity
5-(1H-Benzimidazol-2-yl)benzene-1,2,3-triol (5b) Triol-substituted phenyl 259.2 Multiple hydroxyls; enhanced solubility

*Calculated based on analogous structures.

Key Observations :

  • Pyrrolidin-2-ylmethoxy vs. Piperidin-2-yl : The ether linkage in the target compound may improve water solubility compared to the direct piperidine substitution in , which has a bulkier, more lipophilic ring.
  • Methylthio vs.
  • Phenolic Derivatives (1b, 5b): These compounds exhibit strong antioxidant and antimicrobial activities due to hydroxyl groups , suggesting that electron-donating substituents enhance bioactivity.
Antimicrobial Activity

Selected MIC (Minimum Inhibitory Concentration) values for benzimidazole derivatives:

Compound S. aureus (MIC, mg/mL) C. albicans (MIC, mg/mL) E. coli (MIC, mg/mL) Source
5b (triol-substituted) 0.156 0.3125 0.3125
1b (phenolic) <0.3125 <0.3125 0.3125
LPZS (H+/K+ ATPase inhibitor) N/A N/A N/A IC50 ~860 nM (CIII2CIV2 inhibition)

Insights :

  • Polar substituents (e.g., hydroxyls in 5b) correlate with potent antimicrobial activity, particularly against Gram-positive bacteria like S. aureus .
  • The target compound’s pyrrolidinylmethoxy group may similarly enhance interactions with microbial targets, though experimental validation is needed.
Binding Affinity and Molecular Docking
  • A benzimidazole derivative with a 1H-1,3-benzodiazole group formed hydrogen bonds with SARS-CoV-2 protease residues (Glu166 and Gly143), achieving moderate binding affinity .
  • Compound 5b showed excellent docking scores with S. aureus thymidylate kinase (TMK), attributed to its triol substituents .

Biological Activity

1-Methyl-2-(pyrrolidin-2-ylmethoxy)-1H-1,3-benzodiazole is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{12}H_{16}N_{2}O
  • Molecular Weight : Approximately 204.27 g/mol

The compound features a benzodiazole core, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

Pharmacological Properties

This compound exhibits several pharmacological activities:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which can be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial in preventing oxidative stress-related diseases .
  • Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial effects against various pathogens. The mechanism involves disrupting bacterial cell membranes and inhibiting metabolic pathways essential for bacterial survival .
  • CNS Activity : The benzodiazole derivatives are often associated with central nervous system (CNS) effects. Research suggests that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

The biological activity of this compound can be explained through various mechanisms:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammatory responses .
  • Modulation of Receptor Activity : It is proposed that the compound interacts with specific receptors in the CNS, influencing neurotransmission and potentially alleviating symptoms associated with anxiety and depression .
  • Metal Chelation : The ability of the compound to chelate metal ions may contribute to its neuroprotective effects by reducing metal-induced oxidative stress in neuronal cells .

Study 1: Antioxidant Potential

In a study assessing the antioxidant capacity of various benzodiazole derivatives, this compound was found to exhibit IC50 values comparable to established antioxidants like ascorbic acid. This suggests its potential utility in formulations aimed at combating oxidative stress-related conditions.

Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results indicated that it effectively inhibited bacterial growth at concentrations as low as 50 µg/mL. The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity .

Study 3: Neuroprotective Effects

Research investigating the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress revealed that the compound significantly reduced cell death and apoptosis markers. This points towards its potential application in treating neurodegenerative disorders like Alzheimer's disease .

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